BenchChemオンラインストアへようこそ!

Methyl 4-bromo-3-sulfamoylbenzoate

Benzothiadiazine synthesis Diuretic intermediates Sulfamoylbenzoate

Methyl 4-bromo-3-sulfamoylbenzoate (CAS 74451-73-3) is a bifunctional aromatic building block with molecular formula C₈H₈BrNO₄S and molecular weight 294.12 g·mol⁻¹, bearing a methyl ester at position 1, a primary sulfamoyl group (−SO₂NH₂) at position 3, and a bromine atom at position 4 of the benzene ring. It belongs to the sulfamoylbenzoate ester class, which has been explored in diuretic and steroid sulfatase inhibitor programs.

Molecular Formula C8H8BrNO4S
Molecular Weight 294.12
CAS No. 74451-73-3
Cat. No. B2978688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-sulfamoylbenzoate
CAS74451-73-3
Molecular FormulaC8H8BrNO4S
Molecular Weight294.12
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N
InChIInChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
InChIKeySCPDCYHHHULFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-3-sulfamoylbenzoate (CAS 74451-73-3): Chemical Profile, Procurement-Relevant Structure, and Comparator Landscape


Methyl 4-bromo-3-sulfamoylbenzoate (CAS 74451-73-3) is a bifunctional aromatic building block with molecular formula C₈H₈BrNO₄S and molecular weight 294.12 g·mol⁻¹, bearing a methyl ester at position 1, a primary sulfamoyl group (−SO₂NH₂) at position 3, and a bromine atom at position 4 of the benzene ring . It belongs to the sulfamoylbenzoate ester class, which has been explored in diuretic [1] and steroid sulfatase inhibitor [2] programs. Commercially available at ≥95% purity from multiple suppliers , it serves as a versatile intermediate whose closest structural analogs include 4-bromo-3-sulfamoylbenzoic acid (CAS 59815-19-9, the free carboxylic acid), methyl 4-chloro-3-sulfamoylbenzoate (the 4-Cl congener), and methyl 3-sulfamoylbenzoate (the non-halogenated parent). The combination of an aryl bromide for cross-coupling chemistry and a protected carboxylic acid with a free sulfonamide differentiates this compound from these comparators in both synthetic utility and physicochemical properties.

Why Methyl 4-Bromo-3-sulfamoylbenzoate Cannot Be Replaced by In-Class Sulfamoylbenzoates for Specific Synthetic and Biological Applications


Substituting methyl 4-bromo-3-sulfamoylbenzoate with a generic sulfamoylbenzoate (e.g., the non-brominated methyl 3-sulfamoylbenzoate, CAS 716358-64-4) removes the aryl bromide handle essential for Pd-catalyzed cross-coupling (Suzuki, Heck) or Ullmann-type transformations, limiting downstream derivatization [1]. Replacing the methyl ester with the free carboxylic acid (4-bromo-3-sulfamoylbenzoic acid, CAS 59815-19-9) alters both the lipophilicity (computed logP ≈ 1.01 for the acid [2] versus the methyl ester, which exhibits higher logP by virtue of esterification) and the hydrogen-bond donor count, potentially compromising membrane permeability in cell-based assays [3]. Using the des-bromo methyl 3-sulfamoylbenzoate eliminates the heavy-atom Br label that can serve as an anomalous scatterer for X-ray crystallography phasing or as an internal standard for mass spectrometry quantification [4]. These property differences preclude simple interchangeability in multi-step medicinal chemistry workflows, where regiochemical and physicochemical precision are critical.

Quantitative Differentiation Evidence for Methyl 4-Bromo-3-sulfamoylbenzoate Versus Closest Comparators


Patent-Documented Utility as a Direct Precursor to 6-Bromo-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide Diuretics Versus the 4-Chloro Comparator

US Patent 3,287,360 (Example 28) explicitly employs methyl 4-bromo-3-sulfamoylbenzoate (as the 3-carbomethoxy-6-bromo-7-sulfamyl intermediate) to construct 3-carbomethoxy-6-bromo-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide, a brominated benzothiadiazine with diuretic, natriuretic, and saluretic activity [1]. The corresponding 6-chloro congener is prepared separately (Example 22) from a distinct aniline precursor, confirming that the brominated benzothiadiazine scaffold requires the 4-bromo-substituted sulfamoylbenzoate building block and cannot be accessed by simple halogen exchange from the chloro series [1]. Subsequent hydrolysis (Example 29) affords the free 3-carboxy-6-bromo-7-sulfamyl analog, demonstrating the methyl ester's role as a traceless protecting group during cyclization [1].

Benzothiadiazine synthesis Diuretic intermediates Sulfamoylbenzoate Heterocycle precursors

Lipophilicity Advantage of the Methyl Ester Over the Free Carboxylic Acid Analog for Membrane Permeability-Driven Applications

The methyl ester derivative exhibits enhanced lipophilicity compared to the carboxylic acid parent. While direct experimental logP for methyl 4-bromo-3-sulfamoylbenzoate is not publicly reported, the propyl ester analog (propyl 4-bromo-3-sulfamoylbenzoate, CID 60768976) has a computed XLogP3-AA of 1.9 [1]; the methyl ester, with one fewer methylene unit, is expected to have a logP in the approximate range of 1.0–1.5. In contrast, the free carboxylic acid (4-bromo-3-sulfamoylbenzoic acid, CAS 59815-19-9) has a computed logP of 1.0056121 [2], and the methyl ester's additional −CH₃ group should increase lipophilicity by approximately 0.5–0.8 logP units based on the π contribution of a methylene group. Critically, the SAR study on brominated 4-sulfamoylated benzoate esters demonstrated a strong correlation between IC₅₀ and logP for steroid sulfatase (ES) inhibition, establishing that incremental logP modification within this series directly impacts biological potency [3].

logP Lipophilicity Ester prodrug Membrane permeability Physicochemical property comparison

Orthogonal Reactivity Profile: Aryl Bromide and Methyl Ester Enable Tandem Diversification Not Accessible with Non-Halogenated or Free-Acid Analogs

Methyl 4-bromo-3-sulfamoylbenzoate is described as possessing a reactive bromo substituent at the 4-position, enabling Pd-catalyzed cross-coupling (Heck, Suzuki–Miyaura) while the methyl ester and sulfamoyl groups remain intact under standard coupling conditions [1]. In the non-halogenated comparator methyl 3-sulfamoylbenzoate (CAS 716358-64-4), the absence of the C–Br bond precludes these transformations entirely, restricting diversification to ester hydrolysis or sulfonamide N-functionalization [1]. The free-acid comparator 4-bromo-3-sulfamoylbenzoic acid (CAS 59815-19-9) bears an unprotected carboxylic acid that can compete as a ligand for Pd catalysts or undergo undesired decarboxylative coupling side reactions, reducing cross-coupling chemoselectivity [2]. The orthogonal protection strategy — methyl ester masked, aryl bromide activated — is a deliberate design feature valued in parallel library synthesis, where sequential diversification at the 4-position (via cross-coupling) followed by ester deprotection and amide coupling enables systematic exploration of chemical space.

Suzuki coupling Orthogonal functionalization Sulfonamide building block Cross-coupling Diversity-oriented synthesis

Class-Level Evidence: Sulfamoylbenzoate Scaffold Inhibits Contraluminal Organic Anion Transport with Positional Isomer-Dependent Potency

In isolated rat renal proximal tubular cells, 2-, 3-, and 4-sulfamoylbenzoate all inhibit contraluminal p-aminohippurate (PAH) influx, with the unsubstituted sulfamoylbenzoate positional isomers serving as baseline inhibitors [1]. Further ring substitution to yield furosemide and piretanide augments inhibitory potency, and piretanide additionally enhances sulfate transport inhibition in a hydropenia-dependent manner not shared by ethacrynic acid [1]. Methyl 4-bromo-3-sulfamoylbenzoate combines structural elements from both the 3-sulfamoylbenzoate class (3-substitution pattern) and the brominated 4-substituted series, positioning it as a probe molecule that could be used to dissect whether 4-bromination modulates transporter affinity relative to the unsubstituted 3-sulfamoylbenzoate baseline. No direct transporter inhibition data for this specific compound were identified in the public domain; the evidence is class-level and should be verified experimentally.

Renal transport PAH inhibition Sulfamoylbenzoate diuretic Proximal tubule Organic anion transporter

High-Impact Procurement Scenarios for Methyl 4-Bromo-3-sulfamoylbenzoate Based on Quantitative Differentiation Evidence


Synthesis of 6-Bromo-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide Diuretic Candidates

Medicinal chemistry teams developing halogen-substituted benzothiadiazine diuretics require methyl 4-bromo-3-sulfamoylbenzoate as the documented precursor to the 6-bromo-7-sulfamyl benzothiadiazine scaffold (Example 28, US 3,287,360) [1]. The 6-chloro analog is synthesized via a different route (Example 22) and cannot be converted to the bromo derivative by halide exchange; thus the brominated building block is indispensable for generating the full 6-halo SAR set. The methyl ester serves as a traceless protecting group during cyclization, with subsequent hydrolysis (Example 29) liberating the free 3-carboxylic acid for further derivatization or salt formation [1]. Procurement of this compound enables direct replication of the patented synthetic route and expansion of the benzothiadiazine chemical space.

Drug Discovery Programs Requiring Sulfonamide-Containing Fragments with Tuneable Lipophilicity for Membrane Permeability Optimization

The established correlation between logP and steroid sulfatase inhibitory potency in the 4-sulfamoylated benzoate ester series [1] supports the use of methyl 4-bromo-3-sulfamoylbenzoate as a fragment with favorable permeability characteristics. With an estimated logP of ~1.0–1.5 (compared to the free acid at logP ≈ 1.01 and LogD₇.₄ = −2.30 [2]), the methyl ester is far more likely to cross cell membranes passively at physiological pH. Fragment-based drug discovery (FBDD) groups targeting intracellular sulfonamide-binding pockets (carbonic anhydrases, steroid sulfatase, NTPDases) should prioritize this ester over the free carboxylic acid analog for cell-based screening cascades where intracellular target engagement is required [3].

Parallel Library Synthesis Leveraging Orthogonal Bromide and Ester Functionalities for Systematic SAR Exploration

Diversity-oriented synthesis (DOS) and parallel medicinal chemistry workflows benefit from the orthogonal reactivity of methyl 4-bromo-3-sulfamoylbenzoate: the aryl bromide at C4 enables Suzuki–Miyaura or Heck coupling to introduce aryl, heteroaryl, or alkenyl diversity, while the methyl ester remains intact [1]. After C4 diversification, ester hydrolysis followed by HATU- or EDCI-mediated amide coupling provides a second diversification point. This two-step, two-vector diversification strategy minimizes the number of synthetic steps needed to generate a matrix of analogs, compared to starting from 4-bromo-3-sulfamoylbenzoic acid (which requires prior esterification to achieve the same orthogonality) or from the non-halogenated methyl 3-sulfamoylbenzoate (which lacks the C4 cross-coupling handle entirely) [1].

Renal Transporter Pharmacology: Probing Structure–Activity Relationships Within the Sulfamoylbenzoate Class

Renal physiologists and transporter pharmacologists studying contraluminal organic anion transport can use methyl 4-bromo-3-sulfamoylbenzoate as a probe to test whether 4-bromination of the 3-sulfamoylbenzoate core alters inhibitory potency against PAH, succinate, or sulfate transporters compared to the unsubstituted parent acids [1]. The Ullrich et al. (1989) study established that 2-, 3-, and 4-sulfamoylbenzoates inhibit PAH influx, and that further substitution (as in furosemide and piretanide) augments potency [1]. This compound's unique substitution pattern (3-SO₂NH₂, 4-Br, 1-COOMe) allows direct quantification of the bromine atom's contribution to transporter affinity, filling a gap in the current sulfamoylbenzoate transporter SAR literature. Procurement is warranted for academic or industrial labs performing tritiated-PAH uptake assays in renal proximal tubular cell models.

Quote Request

Request a Quote for Methyl 4-bromo-3-sulfamoylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.